rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylatehydrochloride
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Overview
Description
rac-methyl(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylatehydrochloride is a synthetic organic compound that features a cyclopropane ring substituted with an aminomethyl group and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Aminomethyl Group: This step may involve the use of a nucleophilic substitution reaction where an appropriate amine is introduced.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the carboxylate group.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the effects of trifluoromethylated compounds on biological systems.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S)-1-(aminomethyl)-2-(methyl)cyclopropane-1-carboxylate
- Methyl (1S,2S)-1-(aminomethyl)-2-(chloromethyl)cyclopropane-1-carboxylate
Uniqueness
The presence of the trifluoromethyl group distinguishes Methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate from its analogs, potentially offering enhanced stability, bioavailability, and unique reactivity.
Properties
IUPAC Name |
methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(3-11)2-4(6)7(8,9)10;/h4H,2-3,11H2,1H3;1H/t4-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGORIMWKWXXIR-SCBRTWSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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